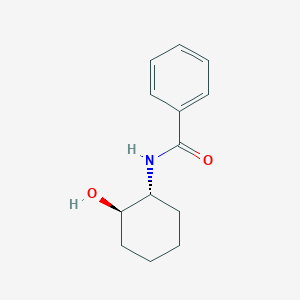![molecular formula C12H23NO2 B6638289 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol, commonly known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a part of the innate immune system. When DMXAA binds to the STING receptor, it triggers the production of interferons and other cytokines, which activate immune cells such as natural killer cells and T cells. These immune cells then attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It activates the STING pathway, leading to the production of interferons and other cytokines. It also induces the production of nitric oxide, which plays a role in the immune response. DMXAA has been shown to increase blood flow to tumors, which may enhance the delivery of chemotherapy drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. It also activates the immune system, which may enhance the effectiveness of other cancer treatments. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of more effective formulations of the drug that can be administered in vivo. Another area of research is the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are exploring the use of DMXAA in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
DMXAA can be synthesized using a variety of methods, including the reaction of 2,2-dimethylcyclopentanone with hydroxylamine and subsequent reaction with formaldehyde. Other methods involve the reaction of cyclopentanone with hydroxylamine and formaldehyde in the presence of a base.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA works by inducing the production of cytokines, which are small proteins that play a role in the immune response. These cytokines then activate immune cells, leading to the destruction of cancer cells.
Propriétés
IUPAC Name |
3-[[(2,2-dimethylcyclopentyl)amino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2)5-3-4-10(11)13-8-12(14)6-7-15-9-12/h10,13-14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGMAKFBVWKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2(CCOC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)

![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)